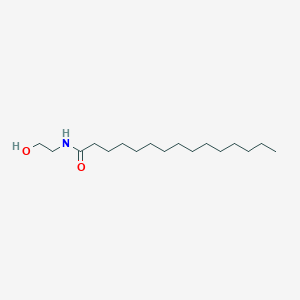

N-(2-Hydroxyethyl)pentadecanamide

Übersicht

Beschreibung

Es handelt sich um ein bioaktives Lipidmolekül mit der Summenformel C17H35NO2 und einem Molekulargewicht von 285,5 g/mol . Diese Verbindung ist bekannt für ihre Rolle in verschiedenen biologischen Prozessen und wird oft wegen ihrer potenziellen therapeutischen Anwendungen untersucht.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Pentadecanoethanolamid kann durch Reaktion von Pentadecansäure mit Ethanolamin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Aktivierung der Carboxylgruppe der Pentadecansäure, gefolgt von ihrer Reaktion mit Ethanolamin zur Bildung der Amidbindung . Die Reaktionsbedingungen beinhalten in der Regel die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP), um die Bildung der Amidbindung zu erleichtern.

Industrielle Produktionsmethoden

In einer industriellen Umgebung kann die Produktion von Pentadecanoethanolamid ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess wäre auf Effizienz und Ausbeute optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Systeme zum Einsatz kommen, um eine gleichbleibende Produktqualität zu gewährleisten. Die Verwendung von hochreinen Ausgangsmaterialien und strengen Reaktionsbedingungen ist entscheidend, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentadecanoyl Ethanolamide can be synthesized through the reaction of pentadecanoic acid with ethanolamine. The reaction typically involves the activation of the carboxylic acid group of pentadecanoic acid, followed by its reaction with ethanolamine to form the amide bond . The reaction conditions usually include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of Pentadecanoyl Ethanolamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving high yields and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pentadecanoethanolamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Amidgruppe in eine Amingruppe umwandeln.

Substitution: Die Hydroxylgruppe im Ethanolaminanteil kann an Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen beinhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Carbonsäuren ergeben, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Pentadecanoethanolamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von fetten N-Acyl-Ethanolaminen in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Die Verbindung wird wegen ihrer Rolle in der Zellsignalisierung und ihrer potenziellen Auswirkungen auf Zellproliferation und -differenzierung untersucht.

Industrie: Es wird aufgrund seiner bioaktiven Eigenschaften in der Formulierung verschiedener Produkte, darunter Kosmetika und Arzneimittel, verwendet.

Wirkmechanismus

Pentadecanoethanolamid entfaltet seine Wirkung durch Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es mit Cannabinoid-Rezeptoren und anderen Lipid-Signalwegen interagiert und verschiedene physiologische Prozesse moduliert . Der Wirkmechanismus der Verbindung beinhaltet die Bindung an diese Rezeptoren und die Beeinflussung von nachgeschalteten Signaltransduktionskaskaden, was zu den beobachteten biologischen Wirkungen führt.

Wirkmechanismus

Pentadecanoyl Ethanolamide exerts its effects through interactions with specific molecular targets and pathways. It is known to interact with cannabinoid receptors and other lipid signaling pathways, modulating various physiological processes . The compound’s mechanism of action involves binding to these receptors and influencing downstream signaling cascades, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Palmitoylethanolamid: Ein weiteres fettes N-Acyl-Ethanolamin mit ähnlichen bioaktiven Eigenschaften.

Oleoylethanolamid: Bekannt für seine Rolle bei der Regulierung von Appetit und Energiestoffwechsel.

Stearoylethanolamid: Wird wegen seiner entzündungshemmenden und neuroprotektiven Wirkungen untersucht.

Einzigartigkeit

Pentadecanoethanolamid ist aufgrund seiner spezifischen Fettsäurekettenlänge und seiner unterschiedlichen biologischen Aktivitäten einzigartig. Während ähnliche Verbindungen einige überlappende Eigenschaften aufweisen, unterscheiden sich die spezifischen Wechselwirkungen von Pentadecanoethanolamid mit molekularen Zielstrukturen und seine potenziellen therapeutischen Anwendungen von anderen fetten N-Acyl-Ethanolaminen.

Biologische Aktivität

N-(2-Hydroxyethyl)pentadecanamide, a fatty acid amide derived from pentadecanoic acid, has garnered attention due to its potential biological activities. This compound, characterized by a long hydrocarbon chain, exhibits amphiphilic properties, making it relevant in various biological and pharmaceutical applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 285.47 g/mol

- Structure :

- Classification : Fatty acid amide, ethanolamide derived from pentadecanoic acid.

The structural similarity of this compound to other fatty acid amides suggests potential interactions with biological systems, particularly through receptors involved in lipid metabolism and inflammation.

While specific mechanisms for this compound remain largely unexplored, its similarity to N-oleoylethanolamide (OLEA), known for activating peroxisome proliferator-activated receptor alpha (PPARα), indicates possible modulatory effects on lipid metabolism and inflammatory pathways. This receptor plays a crucial role in regulating genes associated with fatty acid oxidation and energy homeostasis.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory responses, possibly through PPARα activation.

- Skin Applications : Its amphiphilic nature allows it to interact effectively with cellular membranes, suggesting applications in dermatological formulations.

- Neuroprotective Properties : Given the role of fatty acid amides in the endocannabinoid system, there is potential for neuroprotective effects .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Hydroxyethyl)decanamide | CHNO | Shorter carbon chain; used in similar applications. |

| N-(2-Hydroxyethyl)hexadecanamide | CHNO | Longer carbon chain; enhanced hydrophobicity. |

| N,N-Bis(2-hydroxyethyl)pentadecanamide | CHNO | Contains two hydroxyethyl groups; potential for increased solubility. |

This compound's specific carbon chain length (fifteen carbons) influences its physical properties and biological activity compared to shorter or longer chain analogs.

Case Studies and Research Findings

- Synthesis and Yield : A study reported the synthesis of this compound using pentadecanoyl chloride and ethanolamine, achieving a yield of 95% . This efficient synthesis method supports further exploration of its biological applications.

- Enzymatic Interactions : Research demonstrated that fatty acyl chain length significantly affects substrate recognition and hydrolysis by enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme preferentially hydrolyzes saturated fatty acid ethanolamides, indicating that the biological activity may vary with structural modifications .

- Potential Therapeutic Uses : The compound's ability to modulate lipid metabolism suggests potential therapeutic applications in metabolic disorders and inflammatory diseases. Further studies are necessary to elucidate its full biological profile and therapeutic efficacy.

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)pentadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19/h19H,2-16H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPXXKLAACDXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880380 | |

| Record name | N-(2-Hydroxyethyl)pentadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53832-58-9, 72623-73-5 | |

| Record name | Pentadecanoyl ethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C12-18, N-(hydroxyethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)pentadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-18, N-(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANOYL ETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR8CVH5LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions measuring various N-acylethanolamines (NAEs) in cerebrospinal fluid (CSF). Could you elaborate on the significance of detecting pentadecanoyl ethanolamide in this specific biological matrix?

A1: While the study focuses on developing a robust analytical method for detecting various NAEs in CSF, it does not delve into the specific biological roles or implications of individual compounds like pentadecanoyl ethanolamide. The significance of its detection in CSF, alongside other NAEs, lies in the potential for future research to elucidate its function in the central nervous system. [] The study demonstrates the capability of their method to quantify pentadecanoyl ethanolamide within a complex biological matrix, paving the way for further investigation into its role in health and disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.